N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a hydroxyl-substituted phenyl ring at position 2, a phenyl group at position 1, and an isopropyl group at position 3 of the pyrazole core. This compound is synthesized via coupling reactions involving pyrazole-3-carboxylic acid intermediates and hydroxylamine derivatives, as described in protocols similar to those for related pyrazole carboxamides (e.g., EDCI/HOBt-mediated amidation) .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)16-12-17(22(21-16)14-8-4-3-5-9-14)19(24)20-15-10-6-7-11-18(15)23/h3-13,23H,1-2H3,(H,20,24) |
InChI Key |
GMQKBWJKAAKEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Substitution Reactions: The phenyl and isopropyl groups can be introduced through substitution reactions. For example, phenylhydrazine can be used to introduce the phenyl group, while isopropyl bromide can be used to introduce the isopropyl group.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the pyrazole derivative with 2-hydroxybenzoic acid (salicylic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrazole ring can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole carboxamides are a versatile class of compounds with diverse biological activities. Below is a systematic comparison of the target compound with structurally similar analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Substituent Variations on the Pyrazole Core
Position 3 Substituents
- Target Compound: 3-(propan-2-yl) group.
- Analog : 3-Bromo substituent (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-N-[4,6-dichloro-3-fluoro-2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide).
Position 1 Substituents
Carboxamide-Linked Modifications
Hydroxyphenyl vs. Chlorophenyl
- Target Compound : N-(2-hydroxyphenyl) moiety.
- The hydroxyl group enables hydrogen bonding with biological targets (e.g., kinases or proteases).
- Analog : N-(3-chloro-4-methylphenyl) group (CAS 879444-53-8).
Benzofuran and Thienyl Derivatives
Physicochemical and Bioactivity Data
Key Research Findings
Solubility and Bioavailability
- The isopropyl group in the target compound likely reduces aqueous solubility compared to polar derivatives like N-[2-(1-pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide (MW 359.38 g/mol, ).
- Fluorinated analogs (e.g., LF4 ) exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity.
Biological Activity
N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Structural Characteristics
The compound belongs to the pyrazole family, known for their versatile biological properties. The molecular structure features a central pyrazole ring substituted with various aromatic groups, which are critical for its biological interactions. The hydroxyl group on the phenyl ring enhances its potential for hydrogen bonding, influencing its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate a promising profile for this compound as an anticancer agent, with lower IC50 values suggesting higher potency against specific cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. A study reported that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that the compound may serve as a potential therapeutic agent in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It affects cell cycle progression, particularly at the G1/S phase, leading to reduced cell proliferation.
- Cytokine Inhibition : Its ability to inhibit cytokine production underlines its potential as an anti-inflammatory agent.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In models of acute inflammation, treatment with this compound led to decreased edema and inflammatory cell infiltration, further supporting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
